molecular formula C14H13NO2S B2380074 (4R)-2-(naphthalen-1-yl)thiazolidine-4-carboxylic acid CAS No. 746677-85-0

(4R)-2-(naphthalen-1-yl)thiazolidine-4-carboxylic acid

Cat. No.: B2380074
CAS No.: 746677-85-0
M. Wt: 259.32
InChI Key: WSGHWUWDWJRTFR-UEWDXFNNSA-N
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Description

(4R)-2-(naphthalen-1-yl)thiazolidine-4-carboxylic acid is a chiral thiazolidine derivative of significant interest in medicinal chemistry for the development of novel bioactive compounds. This compound belongs to a class of molecules that have demonstrated promising inhibitory activity against viral pathogens. Recent research into structurally similar thiazolidine-4-carboxylic acid derivatives has identified potent neuraminidase inhibitors, which are a key therapeutic target for combating Influenza A virus replication . These related compounds exhibit a dual mechanism of action, functioning not only as neuraminidase inhibitors to prevent viral egress but also showing activity in hemagglutination inhibition assays, which can block viral entry into host cells . The naphthalene moiety present in this specific compound suggests potential for enhanced interaction with hydrophobic enzyme pockets, a feature that can be exploited through molecular docking studies to understand and optimize its binding affinity . Beyond virology, the thiazolidine-4-carboxylic acid core is a physiologically relevant scaffold known to exhibit sulfhydryl antioxidant properties, providing a foundation for research into oxidative stress and related physiological processes . Furthermore, such derivatives serve as versatile precursors for the synthesis of metal complexes, which can be characterized and evaluated for a broad spectrum of biological activities, including antibacterial applications . This makes this compound a valuable chemical entity for researchers exploring new antiviral agents, antioxidant therapies, and metal-based pharmaceuticals.

Properties

IUPAC Name

(4R)-2-naphthalen-1-yl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c16-14(17)12-8-18-13(15-12)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-13,15H,8H2,(H,16,17)/t12-,13?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGHWUWDWJRTFR-UEWDXFNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=CC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(S1)C2=CC=CC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-(naphthalen-1-yl)thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of naphthylamine with thioglycolic acid, followed by cyclization to form the thiazolidine ring. The reaction conditions often require the use of a catalyst and controlled temperature to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

(4R)-2-(naphthalen-1-yl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the naphthalene ring .

Scientific Research Applications

Anticancer Properties

One of the most significant applications of (4R)-2-(naphthalen-1-yl)thiazolidine-4-carboxylic acid is its potential use as an anticancer agent. Research indicates that this compound exhibits selective cytotoxicity towards various cancer cell lines while sparing normal cells.

Case Studies

  • Prostate Cancer: In vitro studies using DU-145 and PC-3 prostate cancer cell lines showed that this compound caused a marked reduction in cell proliferation and increased apoptosis rates .
  • Breast Cancer: Similar effects were observed in MCF-7 breast cancer cells, where the compound inhibited growth and induced apoptotic markers .

Anti-inflammatory Applications

Beyond its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research highlights its ability to modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases like Alzheimer’s disease.

Case Studies

In experimental models, administration of the compound led to improved cognitive functions and reduced markers of oxidative damage in brain tissues .

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation of thiazolidine derivatives with naphthalene-based compounds. Variations in synthesis have led to the development of several derivatives that enhance its biological activity.

CompoundSynthesis MethodBiological Activity
(4R)-N-acetyl derivativeReaction with acetic anhydrideIncreased anticancer activity
Sulfonamide derivativesReaction with sulfonyl chloridesEnhanced anti-inflammatory properties

Mechanism of Action

The mechanism of action of (4R)-2-(naphthalen-1-yl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may act as an enzyme inhibitor, binding to the active site and preventing substrate access. This inhibition can disrupt critical biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Stereochemical Variations

Thiazolidine-4-carboxylic acid derivatives vary in aryl substituents, stereochemistry, and functional groups. Key comparisons include:

Substituent Effects

(4R)-2-(2-Hydroxynaphthalen-1-yl)Thiazolidine-4-Carboxylic Acid (L2) Structure: Features a hydroxyl group on the naphthalene ring. Properties: Increased polarity compared to the non-hydroxylated naphthalene derivative, enhancing solubility and metal-chelating capacity. Forms complexes with Cu(II), Fe(II), and VO(II), exhibiting antibacterial activity against Pseudomonas aeruginosa and Streptococcus epidermis .

(2R/S,4R)-2-(2,4-Dihydroxyphenyl)Thiazolidine-4-Carboxylic Acid (MHY384)

  • Structure : Contains a dihydroxyphenyl group.
  • Activity : Acts as a tyrosinase inhibitor (IC₅₀ = 12.3 µM) and prevents UV-induced skin aging by suppressing NF-κB-mediated inflammation .
  • Key Difference : Polar substituents enhance antioxidant properties but reduce lipophilicity.

(2RS,4R)-2-(Anthracen-2-ylamide)Thiazolidine-4-Carboxylic Acid (3ie)

  • Structure : Anthracene-derived amide substituent.
  • Properties : High molecular weight (C₂₆H₂₃N₃O₂SCF₃COOH) and steric bulk may limit membrane permeability .

Stereochemical Considerations
  • The 4R configuration is critical for biological activity. For example, (4S)-2-(Naphthalen-1-yl)Thiazolidine-4-Carboxylic Acid () has the opposite stereochemistry at C4, which may alter target binding or metabolic stability.

Physicochemical Properties

Compound LogP (Predicted) Solubility (Water) Melting Point Stability
(4R)-2-(Naphthalen-1-yl) derivative ~3.5 (high) Low Not reported Stable in acidic conditions
MHY384 ~1.8 Moderate 180–185°C Oxidatively sensitive
L2 ~2.5 Moderate (due to -OH) Not reported Chelates metals

Biological Activity

(4R)-2-(naphthalen-1-yl)thiazolidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound’s synthesis, biological properties, and mechanisms of action, drawing from various studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of naphthalene derivatives with thiazolidine frameworks. The stereochemical configuration at the 4-position is crucial for its biological activity. Various synthetic pathways have been explored to enhance yield and purity, often utilizing chiral catalysts to ensure the desired enantiomer is produced .

Antiviral Properties

Research has indicated that thiazolidine derivatives, including this compound, exhibit antiviral properties. A study demonstrated that certain thiazolidine derivatives showed significant inhibitory effects against the tobacco mosaic virus (TMV), outperforming traditional antiviral agents like ribavirin. For instance, compounds derived from this class exhibited inhibitory rates exceeding 45% at concentrations of 500 μg/mL .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that thiazolidine derivatives can activate the p53 pathway, a critical regulator of the cell cycle and apoptosis. Specific derivatives demonstrated selective cytotoxicity against cancer cell lines, with IC50 values indicating potent antiproliferative effects. For example, one study reported an IC50 value of 4.43 μM against HCT116 colon cancer cells expressing wild-type p53 .

The mechanisms through which this compound exerts its biological effects include:

  • p53 Activation : Enhancing the function of p53 can lead to increased apoptosis in cancer cells.
  • Neuraminidase Inhibition : Some thiazolidine derivatives have shown moderate inhibitory activity against neuraminidase enzymes associated with influenza viruses, suggesting potential as antiviral agents .

Case Studies

Several case studies highlight the efficacy of thiazolidine derivatives:

  • Antiviral Efficacy Against TMV : Compounds synthesized from cysteine derivatives demonstrated superior antiviral activity compared to ribavirin. For example, compound 3 showed an inactivation rate of 51% at 500 μg/mL, indicating its potential as a novel antiviral agent .
  • Anticancer Studies : The anticancer activity was assessed in various cell lines, revealing that compounds with specific substitutions on the thiazolidine ring exhibited enhanced activity against p53-dependent and independent cancer models .

Data Summary

The following table summarizes key findings regarding the biological activities of this compound and related compounds:

Activity Tested Compound IC50/Effective Concentration Remarks
Antiviral (TMV)Compound 3500 μg/mL (51% inhibition)Superior to ribavirin
AnticancerCompound 4a4.43 μMEffective in HCT116 cells
Neuraminidase InhibitorCompound 4f0.14 μMLess potent than oseltamivir

Q & A

Q. What are the common synthetic routes for this compound and its derivatives?

The compound is synthesized via nucleophilic cyclization of L-cysteine with 2-hydroxy naphthaldehyde under reflux conditions. The reaction forms diastereomers, which are separable via chromatography. For derivatives, amidation or esterification of the carboxylic acid group is performed using coupling agents like EDCI/HOBt, followed by Boc deprotection with TFA . Metal complexes (e.g., Cu(II), Fe(II)) are synthesized in a 1:2 metal-to-ligand ratio, characterized by UV-Vis, IR, and thermal analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : Confirms stereochemistry (e.g., C-2 proton singlet at ~5.5 ppm) and diastereomer ratios .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identifies bidentate ligand behavior via shifts in carbonyl (1700–1730 cm⁻¹) and hydroxyl (3200–3500 cm⁻¹) stretches .

Q. What in vitro biological activities have been reported for this compound?

The ligand and its Fe(II) complexes exhibit potent antibacterial activity against Pseudomonas aeruginosa and Streptococcus epidermis (MIC: 12.5–25 µg/mL). Activity correlates with metal ion coordination, enhancing membrane disruption . Derivatives also show tyrosinase inhibition (IC₅₀: 1.8–4.3 µM), suggesting utility in oxidative stress research .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of thiazolidine derivatives?

The (4R) configuration is critical for bioactivity. For example, (2RS,4R)-diastereomers show 2–3× higher antibacterial efficacy than (2S,4R) isomers due to improved metal-chelation geometry. Computational studies (DFT/B3LYP) reveal that the (4R) configuration optimizes ligand-metal bond angles, enhancing complex stability .

Q. What computational methods validate the experimental data for this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates optimized geometries, HOMO-LUMO gaps, and electrostatic potential maps. Theoretical IR and UV-Vis spectra align with experimental data (±5% error), confirming bidentate coordination and electronic transitions . Molecular docking predicts binding affinities to bacterial porins (e.g., OmpF) and tyrosinase active sites .

Q. How can metal complexes of this ligand be designed for enhanced activity?

Fe(II) complexes outperform Cu(II) and VO(II) due to higher spin states (μeff = 4.92 BM) and redox activity. Design strategies include:

  • Ligand Modification : Introducing electron-withdrawing groups (e.g., -NO₂) to increase metal center electrophilicity.
  • Solvent Optimization : Using methanol-water mixtures to stabilize octahedral geometries .

Q. How should researchers address contradictions between experimental and computational data?

Discrepancies in bond lengths (e.g., M–O vs. M–N) are resolved using hybrid functionals (e.g., B3LYP-D3) that account for dispersion forces. For bioactivity outliers, molecular dynamics simulations (100 ns) assess protein-ligand stability under physiological conditions .

Q. What structure-activity relationship (SAR) trends guide derivative optimization?

  • Aryl Substituents : Bulky groups (e.g., naphthyl) enhance hydrophobic interactions with bacterial membranes.
  • Amide Side Chains : C16–C18 alkyl chains improve bioavailability (logP: 2.5–3.0) .
  • Metal Coordination : Fe(II) increases ROS generation, while Cu(II) promotes DNA intercalation .

Q. What considerations are critical for in vivo pharmacological evaluation?

  • Dosing : Subcutaneous administration (10–50 mg/kg) in rodent models balances efficacy and toxicity .
  • Endpoint Analysis : LC₅₀ values (e.g., 48-h zebrafish assays) and apoptotic cell counts via TUNEL staining .
  • Statistical Validation : ANOVA with Tukey post-hoc tests (p < 0.05) ensures dose-response significance .

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